molecular formula C12H12BrN B1624616 6-Bromo-3-ethyl-2-methylquinoline CAS No. 409346-90-3

6-Bromo-3-ethyl-2-methylquinoline

Cat. No. B1624616
CAS RN: 409346-90-3
M. Wt: 250.13 g/mol
InChI Key: QKJHWLXWAHVKFZ-UHFFFAOYSA-N
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Description

6-Bromo-3-ethyl-2-methylquinoline is a quinoline derivative . Quinoline is a vital scaffold for leads in drug discovery and plays a major role in the field of medicinal chemistry .


Synthesis Analysis

The synthesis of quinoline derivatives like 6-Bromo-3-ethyl-2-methylquinoline involves various protocols reported in the literature. Some of the well-known classical synthesis protocols include Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions are also useful for the construction and functionalization of this compound .


Molecular Structure Analysis

The molecular formula of 6-Bromo-3-ethyl-2-methylquinoline is C12H12BrN . It has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety .


Chemical Reactions Analysis

Quinoline is a multifunctional scaffold in medicinal chemistry that forms a salt with acids and undergoes electrophilic and nucleophilic substitution reactions . The synthesis of 2-methylquinoline, for instance, involves a modified Doebner–von Miller reaction protocol in the presence of a strong acid .

Scientific Research Applications

Synthesis and Optimization in Organic Chemistry

  • Wlodarczyk et al. (2011) explored the synthesis of 6-bromo-2-chloro-4-methylquinoline, a variant of 6-Bromo-3-ethyl-2-methylquinoline, using the Knorr reaction. This study contributes to the understanding of synthetic pathways and optimization conditions in organic chemistry (Wlodarczyk et al., 2011).

Regiochemistry in Nucleophilic Substitution Reactions

  • Choi and Chi (2004) investigated the regiochemistry of nucleophilic substitution reactions of 6-bromo-2-methylquinoline-5,8-dione with amines. This study provides insights into the specific chemical behavior and transformations of compounds related to 6-Bromo-3-ethyl-2-methylquinoline (Choi & Chi, 2004).

Role in Biological Applications

  • Geddes et al. (2001) created fluorescent probes using 6-methylquinoline derivatives for chloride determination in biological systems. This research indicates the potential of related compounds, such as 6-Bromo-3-ethyl-2-methylquinoline, in biological applications (Geddes et al., 2001).

Application in Organometallic Chemistry

  • Atla et al. (2009) used ligands including 2-phenylquinoline in the synthesis of monomeric cyclopalladated complexes, highlighting the utility of quinoline derivatives in the field of organometallic chemistry (Atla et al., 2009).

Microwave Irradiation in Chemical Synthesis

  • Mohammadi and Hossini (2011) synthesized quinazolinones using a one-pot method under microwave irradiation, demonstrating the efficiency of modern synthetic methods for compounds including 6-Bromo-3-ethyl-2-methylquinoline (Mohammadi & Hossini, 2011).

Radical Cyclisation in Heterocyclic Chemistry

  • Allin et al. (2005) focused on the use of bromophenyl groups in radical cyclisation reactions to synthesize complex heterocycles, relevant to the study of 6-Bromo-3-ethyl-2-methylquinoline (Allin et al., 2005).

Investigation of Quinazolinone Derivatives

  • Ugale et al. (2012) synthesized a series of quinazolinone derivatives and evaluated their pharmacological properties. This research aids in understanding the potential pharmacological applications of similar compounds (Ugale et al., 2012).

Mechanism of Action

While the specific mechanism of action for 6-Bromo-3-ethyl-2-methylquinoline is not mentioned in the search results, quinoline derivatives are known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death .

Safety and Hazards

When handling 6-Bromo-3-ethyl-2-methylquinoline, it’s recommended to wear personal protective equipment/face protection, ensure adequate ventilation, and avoid contact with skin, eyes, or clothing. Ingestion and inhalation should be avoided, as should dust formation .

Future Directions

Quinoline and its derivatives have versatile applications in the fields of industrial and synthetic organic chemistry. They are essential in drug discovery and play a major role in medicinal chemistry. There are plenty of articles reporting syntheses of the main scaffold and its functionalization for biological and pharmaceutical activities . Therefore, the future directions in the study of 6-Bromo-3-ethyl-2-methylquinoline and similar compounds may involve further exploration of their synthesis, functionalization, and potential biological and pharmaceutical applications.

properties

IUPAC Name

6-bromo-3-ethyl-2-methylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12BrN/c1-3-9-6-10-7-11(13)4-5-12(10)14-8(9)2/h4-7H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKJHWLXWAHVKFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N=C2C=CC(=CC2=C1)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60459499
Record name 6-Bromo-3-ethyl-2-methylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60459499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-3-ethyl-2-methylquinoline

CAS RN

409346-90-3
Record name 6-Bromo-3-ethyl-2-methylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60459499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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